Isopentyl caffeate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-methylbutyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9-10,15-16H,7-8H2,1-2H3/b6-4+ |
InChI Key |
ARDWPGKUNNUACS-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyms |
caffeic acid isopentyl ester isopentyl caffeate |
Origin of Product |
United States |
Synthetic Methodologies and Isolation Pathways of Isopentyl Caffeate
Strategies for Extraction and Purification from Natural Biological Matrices
Isopentyl caffeate is a naturally occurring phenylpropanoid ester found in complex biological matrices such as poplar bud exudates and bee propolis. mdpi.commasterorganicchemistry.comsemanticscholar.org The extraction of this compound from these sources typically involves the use of organic solvents to separate it from the raw material.
Initial extraction is commonly performed using solvents like 70% ethanol (B145695) or ethyl acetate (B1210297). semanticscholar.orgresearchgate.nettjnpr.org For instance, greenish propolis samples can be macerated in ethyl acetate, filtered, and the solvent evaporated to yield a crude extract. researchgate.nettjnpr.org Following extraction, purification is necessary to isolate this compound from the multitude of other compounds present in the extract, which include other phenolic acid derivatives and flavonoids. semanticscholar.org
A primary purification technique is column chromatography over a silica (B1680970) gel stationary phase. researchgate.netcore.ac.uk The separation is achieved by eluting the column with a mobile phase of appropriate polarity. A common solvent system used for the fractionation of propolis extracts is a gradient or isocratic mixture of hexane (B92381) and ethyl acetate. core.ac.uk For example, a fraction containing this compound has been isolated using a hexane:ethyl acetate (40:60) mobile phase. core.ac.uk The progress of the purification can be monitored by thin-layer chromatography (TLC), where the compound may appear as a spot that turns a purple-brownish color after spraying with a p-anisaldehyde-sulphuric acid reagent and heating. core.ac.uk Further analytical identification within complex mixtures can be performed using hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS). semanticscholar.orgresearchgate.nettjnpr.org
Table 1: Extraction and Purification of this compound from Natural Sources
| Natural Source | Extraction Solvent | Purification Method | Elution System (Example) | Analytical Method |
|---|---|---|---|---|
| Propolis | Ethyl Acetate / Ethanol | Silica Gel Column Chromatography | Hexane:Ethyl Acetate (40:60) | LC-MS, TLC |
| Poplar Buds | Ethanol | Column Chromatography | Not Specified | GC-MS |
Chemical Synthesis Approaches for this compound and its Analogues
Chemical synthesis provides a reliable and scalable alternative to natural extraction for obtaining this compound and its related compounds. Several esterification strategies have been developed for this purpose.
The Fischer-Speier esterification is a direct and widely used method for synthesizing alkyl caffeates. researchgate.net This acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol. mdpi.com For the synthesis of this compound (also referred to as isoamyl caffeate), caffeic acid is reacted with isopentyl alcohol (isoamyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netnih.gov
The reaction is typically carried out under reflux conditions, where the reaction mixture is heated to its boiling point for several hours to drive the equilibrium towards the ester product. researchgate.net One reported synthesis involved dissolving caffeic acid in dry isoamyl alcohol and adding concentrated H₂SO₄, followed by refluxing for 3 hours. After cooling, the mixture is worked up by diluting with an organic solvent like ethyl acetate and washing with a basic solution (e.g., 5% NaHCO₃) to neutralize the acid catalyst. The final product is obtained after drying and removal of the solvent, followed by purification via silica gel column chromatography, affording yields of around 49%. researchgate.net Using an excess of the alcohol reactant can help to shift the equilibrium and improve the yield. masterorganicchemistry.com
Table 2: Fischer Esterification for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Reported Yield |
|---|---|---|---|---|
| Caffeic Acid | Isopentyl Alcohol | H₂SO₄ | Reflux, 3 hours | 49% |
Beyond Fischer esterification, other protocols offer milder conditions or different activation strategies for the synthesis of caffeic acid esters.
The Mitsunobu reaction allows for the conversion of alcohols to esters under mild, neutral conditions, proceeding with an inversion of stereochemistry at the alcohol's carbon center. science.govmdpi.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). science.govmdpi.comnih.gov While a specific protocol for this compound is not detailed, the synthesis of its close analogue, isopentyl p-coumarate, has been described. nih.gov In this procedure, p-coumaric acid and the alcohol are dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). The mixture is cooled, and then TPP and DIAD are added. The reaction proceeds at room temperature for an extended period (e.g., 48-72 hours) to yield the desired ester. mdpi.comcirad.fr This method is representative for the synthesis of various hydroxycinnamic acid esters. science.gov
Other esterification methods involve the use of coupling reagents to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a common reagent used for this purpose, facilitating the formation of an ester bond by converting the hydroxyl of the carboxylic acid into a better leaving group. science.gov This method has been used to prepare various alkyl caffeates by reacting caffeic acid and an alcohol in the presence of DCC, often in a solvent like dioxane at room temperature for 48 hours, with yields ranging from 53% to 77%. science.gov Other coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) have also been reported for preparing caffeic acid amides and can be applied to ester synthesis. science.gov
Fischer Esterification Methods
Chemoenzymatic and Biocatalytic Syntheses of Caffeic Acid Esters
Chemoenzymatic and biocatalytic methods are considered "green" alternatives to traditional chemical synthesis, offering high selectivity and milder reaction conditions. Lipases are the most commonly used enzymes for the synthesis of caffeic acid esters. csic.es
The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, is a particularly effective and widely used biocatalyst for this transformation due to its high stability and broad substrate specificity. nih.govannualreviews.orgdntb.gov.ua The enzymatic synthesis can be performed either through direct esterification of caffeic acid with an alcohol or, more commonly, through transesterification. mdpi.comcirad.fr
In a typical transesterification reaction, a simple alkyl caffeate, such as methyl caffeate or ethyl caffeate, is used as the acyl donor, which reacts with a target alcohol (e.g., isopentyl alcohol) in the presence of the lipase. dntb.gov.ua These reactions are often carried out in non-aqueous media, including organic solvents (e.g., hexane), ionic liquids, or supercritical fluids like carbon dioxide, to shift the equilibrium towards product formation. cirad.frdntb.gov.ua For example, the lipase-catalyzed synthesis of phenolic lipids has been achieved by reacting dihydrocaffeic acid with flaxseed oil. cirad.fr While a specific protocol for this compound was not found, the general methodology involves incubating the acyl donor, isopentyl alcohol, and Novozym 435 at a controlled temperature (e.g., 60-80 °C) until high conversion is achieved. mdpi.com The use of miniaturized, continuous flow packed-bed reactors containing Novozym 435 has been shown to achieve near-quantitative conversions for various alkyl esters in significantly reduced reaction times compared to batch processes. mdpi.com
Table 3: Key Parameters in Biocatalytic Synthesis of Caffeic Acid Esters
| Enzyme | Reaction Type | Common Acyl Donor | Reaction Media | Advantages |
|---|---|---|---|---|
| Novozym 435 (Lipase) | Transesterification | Methyl/Ethyl Caffeate | Organic Solvents, Ionic Liquids, Supercritical CO₂ | High selectivity, Mild conditions, Reusable catalyst |
Derivatization Strategies for Structural Modification of this compound
Derivatization of this compound is pursued to modify its physicochemical properties, such as solubility, without compromising its core structure. A significant challenge with this compound is its low aqueous solubility, which can limit its applications. mdpi.comnih.gov
A key derivatization strategy to address this is the formation of an inclusion complex with cyclodextrins. mdpi.comnih.gov β-cyclodextrin (β-CD) is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity, which can encapsulate non-polar molecules like this compound. nih.gov The formation of an this compound:β-cyclodextrin (ICaf:β-CD) complex has been shown to markedly improve the compound's solubility profile. mdpi.comnih.gov
Several methods can be used to prepare these inclusion complexes:
Physical Mixture (PM): This involves simply mixing the powders of this compound and β-CD. nih.gov
Kneading (KN): A paste is formed by adding a small amount of a water-ethanol mixture to the powdered components, which is then kneaded and dried. nih.gov
Co-evaporation (CO): Both components are dissolved in a solvent mixture (e.g., ethanol/water), which is then slowly evaporated, leaving behind the complex. Studies have shown that the co-evaporation method, particularly at a 1:1 molar ratio of this compound to β-CD, results in the most effective complexation and the greatest improvement in solubility. mdpi.comnih.gov
The successful formation of the inclusion complex can be confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), thermal analysis (e.g., differential scanning calorimetry), and scanning electron microscopy (SEM). mdpi.comnih.gov
Investigation of Biological Activities and Underlying Molecular Mechanisms
Antiparasitic Activity Research
Isopentyl caffeate, a phenylpropanoid ester derived from caffeic acid, has demonstrated notable antiparasitic properties, particularly against protozoa from the genera Trypanosoma and Leishmania. researchgate.net
Studies on Trypanocidal Efficacy against Trypanosoma Species
Research has highlighted the potential of this compound as a trypanocidal agent, with specific investigations into its efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.netnih.gov
This compound exhibits potent activity against the bloodstream forms of Trypanosoma brucei. researchgate.net Studies have determined its 50% growth inhibition (GI₅₀) value to be approximately 0.31 µg/mL (1.24 µM) and its minimum inhibitory concentration (MIC) to be 1 µg/mL. researchgate.netnih.govresearchgate.netmdpi.com While early research suggested that the trypanocidal action of caffeic acid esters might be linked to the inhibition of a major lysosomal protease, subsequent detailed mechanistic studies have challenged this hypothesis for this compound. researchgate.netnih.gov Evidence indicates that the potent growth inhibition observed cannot be attributed to the inactivation of the parasite's primary cathepsin L-like cysteine protease, TbCATL. nih.govresearchgate.net This suggests that the compound's lethal effect on the parasite occurs through a different, as-yet-unidentified mechanism. nih.gov Further research on related compounds, such as gallic acid alkyl esters, has suggested that the trypanocidal mechanism could involve the inhibition of the T. brucei alternative oxidase, a key component of the parasite's mitochondrial respiratory chain. mdpi.com
**Table 1: In Vitro Trypanocidal Activity of this compound against *T. brucei***
| Parameter | Concentration (µg/mL) | Concentration (µM) | Source(s) |
|---|---|---|---|
| GI₅₀ | 0.31 | 1.24 | researchgate.net, nih.gov, mdpi.com |
| MIC | 1 | ~4.06 | researchgate.net, nih.gov |
GI₅₀: 50% Growth Inhibition; MIC: Minimum Inhibitory Concentration. Values converted based on a molecular weight of 248.29 g/mol.
Initial investigations into the subcellular targets of this compound in T. brucei focused on the lysosome, a key organelle for parasite metabolism and survival. However, studies have shown that this compound is ineffective at blocking proteolysis within the lysosome of the parasite. nih.govresearchgate.net This finding is significant because an inability to inhibit lysosomal proteolysis is inconsistent with the hallmark action of inhibitors whose primary trypanocidal activity stems from inactivating the major lysosomal protease, TbCATL. nih.gov This indicates that the lysosome is likely not the primary subcellular compartment targeted by this compound to induce cell death. nih.govresearchgate.net As noted in related compounds, the mitochondrion remains a potential target, specifically via the alternative oxidase enzyme. mdpi.com
While this compound does inhibit the purified cathepsin L-like cysteine protease (TbCATL) from T. brucei, the concentration required for this inhibition is significantly higher than that needed to kill the parasite. nih.gov The half-maximal inhibitory concentration (IC₅₀) for TbCATL inhibition was found to be 8.5 µg/mL. researchgate.netnih.gov This value is approximately 27 times higher than the compound's GI₅₀ value (0.31 µg/mL) for parasite growth inhibition. researchgate.netnih.gov Furthermore, the mode of inhibition was determined to be non-competitive, meaning the compound does not bind to the active site of the enzyme. researchgate.netnih.gov These results strongly suggest that the inhibition of TbCATL is not the primary mechanism responsible for the trypanocidal activity of this compound. researchgate.netnih.govresearchgate.net
While direct in silico studies for this compound against Trypanosoma cruzi are limited, research on structurally related compounds provides valuable predictions. Molecular docking studies on p-coumaric acid derivatives, which also possess a hydroxycinnamic structure, have suggested that they may block the activity of key T. cruzi enzymes like cruzain and aldo-keto reductase (AKR). nih.gov It has been noted that derivatives with five-carbon alkyl chains, such as this compound, are likely to contribute significantly to trypanocidal activity. nih.govmdpi.com These in silico findings suggest potential molecular targets for this compound in T. cruzi, although experimental validation is required.
Evaluation of Enzymatic Inhibition Profiles (e.g., Cathepsin L-like cysteine proteases, other metabolic enzymes)
Research on Antileishmanial Action against Leishmania Species
This compound (often abbreviated as ICaf) has demonstrated significant efficacy against various Leishmania species, the causative agents of leishmaniasis. nih.gov Its activity has been confirmed against both the promastigote (insect) and amastigote (mammalian) stages of the parasite. nih.govuminho.ptexplorationpub.com
The compound shows potent activity against Leishmania amazonensis (a cause of cutaneous leishmaniasis) and Leishmania chagasi (also known as Leishmania infantum, a cause of visceral leishmaniasis). nih.govnih.gov For promastigotes, the IC₅₀ values were 1.71 µM and 1.56 µM for L. amazonensis and L. chagasi, respectively. nih.gov The compound is also highly effective against the clinically relevant intracellular amastigote form. For L. amazonensis amastigotes, the IC₅₀ was 1.52 µM after 72 hours of treatment, and for L. chagasi, it was 1.60 µM under the same conditions. nih.gov
Mechanistic studies revealed that this compound induces significant morphological changes in Leishmania promastigotes, including the rounding of the cell body, shortening of the flagellum, the appearance of blebs on the plasma membrane, and cellular aggregation. nih.gov The primary subcellular target appears to be the parasite's mitochondrion. nih.gov Treatment with this compound leads to a significant reduction in mitochondrial metabolic activity and a decrease in the mitochondrial membrane potential. nih.gov This mitochondrial dysfunction results in an increased production of reactive oxygen species (ROS), ultimately leading to a loss of plasma membrane integrity and parasite death. nih.gov Further studies have also identified the surface metalloprotease Gp63 (leishmanolysin) as a molecular target in L. amazonensis. researchgate.net
Table 2: In Vitro Antileishmanial Activity of this compound
| Leishmania Species | Parasite Stage | Incubation Time | IC₅₀ (µM) | Source(s) |
|---|---|---|---|---|
| L. amazonensis | Promastigote | - | 1.71 | nih.gov |
| L. chagasi | Promastigote | - | 1.56 | nih.gov |
| L. amazonensis | Amastigote | 24 h | 3.27 | nih.gov |
| 48 h | 1.60 | nih.gov | ||
| 72 h | 1.52 | nih.gov | ||
| L. chagasi | Amastigote | 24 h | 2.48 | nih.gov |
| 48 h | 1.84 | nih.gov | ||
| 72 h | 1.60 | nih.gov |
IC₅₀: 50% Inhibitory Concentration.
Effects on Parasite Promastigote and Amastigote Forms (L. amazonensis, L. chagasi, L. braziliensis)
This compound (ICaf) has demonstrated significant activity against both the promastigote (the motile form found in the insect vector) and amastigote (the intracellular form in the mammalian host) stages of Leishmania. explorationpub.comuminho.pt Studies have reported potent action against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis, and Leishmania chagasi (also known as Leishmania infantum), which causes visceral leishmaniasis. explorationpub.comnih.gov
The inhibitory concentration 50 (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by 50%, have been determined for both parasite forms. For promastigotes, the IC50 values were found to be 1.71 μM for L. amazonensis and 1.56 μM for L. chagasi. nih.govresearchgate.net The compound also shows potent action against the clinically relevant intracellular amastigote form. nih.gov After treating infected macrophages, the IC50 values for intracellular amastigotes of L. amazonensis were 3.27 μM, 1.60 μM, and 1.52 μM after 24, 48, and 72 hours of exposure, respectively. nih.govresearchgate.net For L. chagasi amastigotes, the corresponding IC50 values were 2.48 μM, 1.84 μM, and 1.60 μM. nih.govresearchgate.net While research has been conducted on related compounds against Leishmania braziliensis, specific data on the direct effects of this compound on this species are not extensively detailed in the reviewed literature. nih.gov
Table 1: In Vitro Antileishmanial Activity of this compound (IC50 in μM)
| Leishmania Species | Parasite Form | IC50 (μM) | Incubation Time |
|---|---|---|---|
| L. amazonensis | Promastigote | 1.71 | - |
| L. chagasi | Promastigote | 1.56 | - |
| L. amazonensis | Amastigote | 3.27 | 24h |
| 1.60 | 48h | ||
| 1.52 | 72h | ||
| L. chagasi | Amastigote | 2.48 | 24h |
| 1.84 | 48h | ||
| 1.60 | 72h |
Data sourced from Oliveira et al., 2021. nih.govresearchgate.net
Morphological and Ultrastructural Alterations Induced in Parasites
Treatment with this compound induces significant morphological and ultrastructural changes in Leishmania promastigotes. nih.govresearchgate.net Light and scanning electron microscopy have revealed several key alterations. nih.govresearchgate.net These include a rounding of the parasite's cell body, a notable shortening or complete loss of the flagellum, and the formation of blebs on the plasma membrane. nih.govbvsalud.org Furthermore, the compound has been observed to cause cellular aggregation among the parasites. nih.govresearchgate.net Ultrastructural analysis confirms a disruption in membrane integrity, which can lead to the leakage of cellular contents and ultimately the destruction of the parasite. researchgate.netcolab.ws
Disruption of Mitochondrial Bioenergetics in Leishmania
The single mitochondrion of the Leishmania parasite is a primary target of this compound. nih.govresearchgate.net The compound's action leads to a significant reduction in the mitochondrion's metabolic activity. nih.govresearchgate.net This is accompanied by a decrease in the mitochondrial membrane potential, indicating a disruption of the organelle's essential functions in energy production. nih.govresearchgate.net This mitochondrial dysfunction is a critical step in the cascade of events leading to parasite death. researchgate.net
Generation of Reactive Oxygen Species and Associated Cellular Damage
The disruption of mitochondrial function by this compound is directly linked to an increase in the production of reactive oxygen species (ROS) within the parasite. nih.govresearchgate.net This surge in ROS, which are chemically reactive molecules containing oxygen, creates a state of oxidative stress. nih.gov The accumulation of these species leads to widespread cellular damage, contributing to the loss of plasma membrane integrity and culminating in parasite death. nih.govresearchgate.net The generation of ROS is a key mechanism of action, turning the parasite's own metabolic processes against it. researchgate.net
Modulation of Plasma Membrane Integrity in Parasitic Cells
A terminal event in the action of this compound against Leishmania is the loss of plasma membrane integrity. nih.govresearchgate.net This is a consequence of the upstream events, including mitochondrial dysfunction and ROS-induced cellular damage. nih.gov The appearance of membrane blebs is an early indicator of this process. researchgate.net Ultimately, the membrane's structural and functional integrity is compromised, leading to cell lysis and death. nih.govresearchgate.net
Identification of Specific Molecular Targets (e.g., Pteridine (B1203161) Reductase, Oligopeptidase B)
Research into the specific molecular targets of this compound has identified the Leishmania virulence factor leishmanolysin, also known as Gp63, as a key protein affected by the compound. researchgate.netcolab.ws Gp63 is a major surface protease that plays a crucial role in the parasite's ability to infect host macrophages. While studies on related compounds have explored targets like pteridine reductase (PTR1) and oligopeptidase B (OPB), current evidence for this compound specifically points towards its interaction with Gp63. researchgate.netcolab.wsresearchgate.net Treatment of L. amazonensis promastigotes with related metallic complexes has been shown to reduce the expression of the Gp63 protein. researchgate.netcolab.ws This suggests that this compound may exert its antileishmanial effect, at least in part, by inhibiting this critical virulence factor. researchgate.net
Elucidation of Antioxidant Mechanisms
In addition to its pro-oxidant effects within the parasite, this compound itself is a phenolic compound derived from caffeic acid, which is known to possess antioxidant properties. researchgate.netmdpi.com The antioxidant capacity of phenolic compounds is generally attributed to their ability to scavenge free radicals. mdpi.com This occurs through two primary mechanisms: hydrogen atom transfer (HAT) and electron transfer (ET). mdpi.com In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a radical, thereby neutralizing it and stopping oxidative chain reactions. mdpi.com The resulting phenoxyl radical is stabilized by resonance, making it less reactive. mdpi.com The antioxidant activity of caffeic acid and its esters, like this compound, has been shown to be superior to that of other phenolic acids, such as ferulic acid. mdpi.com This intrinsic antioxidant potential is a key characteristic of the chemical class to which this compound belongs. scispace.com
Free Radical Scavenging Capabilities of this compound
The antioxidant capacity of this compound is a cornerstone of its biological activity. This is largely attributed to the presence of the catechol group in its structure, which is effective at scavenging free radicals. mdpi.com The ability to neutralize these reactive oxygen species (ROS) is crucial in mitigating cellular damage.
Research has employed various assays to quantify this antioxidant potential. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic) acid (ABTS) assays are common methods used to evaluate the free-radical scavenging activity of compounds. mdpi.comnih.govnih.gov While specific IC50 values for this compound in these assays are not consistently reported across all studies, the general consensus is that caffeic acid and its esters are potent antioxidants. mdpi.com For instance, a study on various alkyl caffeates demonstrated their ability to scavenge DPPH radicals. nih.gov
Table 1: Antioxidant Activity of this compound and Related Compounds This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparative values for this compound were not consistently available in the provided search results.
| Compound | Antioxidant Assay | Observed Activity | Reference |
|---|---|---|---|
| Alkyl Caffeates (general) | DPPH | Demonstrated radical-scavenging property. | nih.gov |
| Caffeic Acid Esters | DPPH & FRAP | Showed lower DPPH values and higher Ferric-reducing antioxidant power compared to parent caffeic acid. | mdpi.com |
| Caffeic Acid | ORAC | Higher antioxidant activity compared to flavanone (B1672756) and flavanol aglycones. | mdpi.com |
Inhibition of Oxidative Stress Pathways
Beyond direct radical scavenging, this compound is implicated in the modulation of cellular pathways involved in oxidative stress. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary regulator of the antioxidant response in cells. Studies on related compounds like caffeic acid phenethyl ester (CAPE) suggest that these molecules can activate the Nrf2 signaling pathway, which in turn upregulates the expression of antioxidant enzymes. usask.caresearchgate.net This activation can occur through direct interaction with Keap1, the cytosolic repressor of Nrf2, or by generating reactive oxygen species that trigger the pathway. usask.ca While direct evidence for this compound's specific interaction with the Nrf2 pathway is still emerging, its structural similarity to other well-studied caffeates suggests a similar mechanism of action is plausible. researchgate.netscispace.com
Comparative Analysis with Other Phenolic Compounds
When compared to other phenolic compounds, the antioxidant activity of caffeic acid derivatives, including this compound, is noteworthy. The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant capacity. mdpi.com Caffeic acid itself has demonstrated higher antioxidant activity in some assays than other phenolic acids like ferulic and p-coumaric acid, as well as some flavonoids. mdpi.com
Exploration of Other Biological Modulations
The biological effects of this compound extend beyond its antioxidant properties, with research investigating its role in antimicrobial, antiviral, and anti-inflammatory processes.
Research into Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. researchgate.net It has been identified as a component in a mixture of caffeate esters that was particularly effective against Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. mdpi.com While the precise minimum inhibitory concentration (MIC) of pure this compound was not determined in that study, the mixture containing it showed significant efficacy. mdpi.com
Further research has explored the antitrypanosomal activity of this compound. It has shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with a reported 50% growth inhibition (GI50) value of 0.31 μg/ml and a minimum inhibitory concentration (MIC) of 1 μg/ml. nih.govresearchgate.net Interestingly, while it does inhibit the parasite's lysosomal cysteine protease, TbCATL, its primary trypanocidal action is not believed to be linked to the inhibition of this enzyme. nih.gov The compound has also shown promising activity against Leishmania species, the parasites that cause leishmaniasis. mdpi.comresearchgate.netresearchgate.netdntb.gov.uadntb.gov.ua
Table 2: Antimicrobial Activity of this compound
| Organism | Activity Metric | Value | Reference |
|---|---|---|---|
| Trypanosoma brucei | GI50 | 0.31 µg/ml | nih.govresearchgate.net |
| Trypanosoma brucei | MIC | 1 µg/ml | nih.govresearchgate.net |
| Leishmania amazonensis (promastigotes) | IC50 | 0.39 µg/mL | mdpi.com |
| Leishmania chagasi (promastigotes) | IC50 | 0.43 µg/mL | mdpi.com |
Studies on Antiviral Effects (e.g., Herpes simplex virus type 1, Influenza virus)
This compound and structurally similar compounds found in natural sources like propolis have been investigated for their antiviral properties. mdpi.comdarwin-nutrition.fr While research specifically isolating the effect of this compound is ongoing, related compounds have shown activity against various viruses. For instance, isopentyl ferulate, a closely related compound, has demonstrated inhibitory effects against the influenza A1 Hong Kong (H3N2) virus in vitro. mdpi.comnih.govuncst.go.ugnih.govapiculture.com Another related molecule, 3-methyl-but-2-enyl caffeate, has been shown to inhibit the activity of Herpes simplex virus type 1 (HSV-1). mdpi.comdarwin-nutrition.frnih.gov The proposed mechanisms for the antiviral action of these phenolic compounds include preventing the virus from entering host cells and disrupting its replication machinery. darwin-nutrition.frnih.gov
Investigations into Anti-inflammatory Pathways (e.g., modulation of specific signaling pathways)
The anti-inflammatory properties of caffeic acid and its esters are well-documented and are often linked to their antioxidant capabilities. nih.govnih.gov The modulation of key inflammatory signaling pathways is a primary mechanism of action. Research on related compounds suggests that they can inhibit the production of pro-inflammatory mediators.
Signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. mdpi.comscispace.com Caffeic acid derivatives have been shown to inhibit the NF-κB pathway, which plays a critical role in regulating the expression of genes involved in inflammation. mdpi.comscispace.com By suppressing this pathway, these compounds can reduce the production of inflammatory cytokines like TNF-α and IL-6. mdpi.com While direct studies on this compound's effect on these specific pathways are needed, the established anti-inflammatory profile of the broader class of caffeates strongly suggests its potential in modulating these inflammatory cascades. nih.govscispace.com
Preclinical Anticancer Mechanistic Studies (e.g., apoptosis induction, molecular targets)
This compound, an ester of caffeic acid, has been the subject of preclinical investigations to determine its potential as an anticancer agent. Research has focused on its cytotoxic effects against various cancer cell lines and has begun to unravel the molecular mechanisms that underpin its activity, including the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Studies on alkyl esters of caffeic acid have demonstrated that the length and structure of the alkyl chain can significantly influence their biological activity, with some esters showing superior in vitro anticancer activity compared to the more extensively studied caffeic acid phenethyl ester (CAPE). researchgate.net this compound, also known as isoamyl caffeate, has emerged as a compound of interest in this class.
Apoptosis Induction and Cytotoxic Effects
A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. This compound has been shown to significantly inhibit the proliferation of various human cancer cells, suggesting the involvement of apoptotic pathways.
In a study evaluating a series of alkyl caffeates, this compound demonstrated potent cytotoxic effects across several human cancer cell lines. nih.gov Notably, it was among the most effective inhibitors against human gastric adenocarcinoma (SGC7901) and colon adenocarcinoma (SW480) cells. nih.gov The inhibitory effect was found to be concentration-dependent. nih.gov While these studies highlight the cytotoxic outcomes, detailed investigations into the specific apoptotic pathways—such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways—for this compound are still emerging. However, research on structurally similar alkyl caffeates, such as octyl and decyl caffeate, has shown that they can induce apoptosis through the mitochondrial-mediated pathway, involving the loss of mitochondrial membrane potential, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com
The table below summarizes the inhibitory effects of this compound on various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | Observed Effect | Reference |
| SGC7901 | Human Gastric Adenocarcinoma | High inhibition ratio (77.4%) | nih.gov |
| SW480 | Human Colon Adenocarcinoma | High inhibition ratio (71.4% with methyl caffeate being slightly higher) | nih.gov |
| SW620 | Human Colon Adenocarcinoma | Moderate inhibition | nih.gov |
| HepG2 | Human Hepatocellular Carcinoma | Moderate inhibition | nih.gov |
| LNCaP | Human Prostate Adenocarcinoma | Inhibition of cell viability and proliferation | researchgate.net |
| HL-60 | Human Promyelocytic Leukemia | Low cytotoxicity with a GI50 of 176 µM | uea.ac.uk |
This table is interactive. Click on the headers to sort the data.
Molecular Targets and Signaling Pathways
The anticancer activity of this compound is linked to its interaction with specific molecular targets and signaling pathways that are crucial for cancer cell growth and survival.
Androgen Receptor (AR) Signaling: In the context of hormone-dependent prostate cancer, the androgen receptor is a key therapeutic target. A study on LNCaP human prostate cancer cells evaluated the effects of various caffeic acid esters, including this compound. researchgate.net The research investigated the impact of these compounds on cell viability, androgen-dependent cell proliferation, and the expression and subcellular localization of the androgen receptor. researchgate.net This suggests that interference with AR signaling may be one of the mechanisms of this compound's action in prostate cancer.
Potential Influence on Inflammatory and Survival Pathways: While direct evidence for this compound is still being established, extensive research on its parent compound, caffeic acid, and related esters like CAPE, provides strong indications of likely molecular targets. CAPE is a known potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is a hallmark of many cancers. researchgate.netmdpi.com Given the structural similarity, it is plausible that this compound may also exert its anticancer effects by modulating NF-κB activity.
MAPK Signaling: Other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK and p38 kinases, are also implicated in the cellular response to stress and apoptosis induction by natural phenolic compounds. nih.govnih.gov For instance, bornyl caffeate has been shown to induce apoptosis through the phosphorylation of JNK and p38 MAPKs. nih.gov This raises the possibility that this compound could activate similar stress-activated kinase pathways to trigger cell death in cancer cells.
The table below details the findings on the molecular targets of this compound from preclinical research.
| Cancer Type | Cell Line | Molecular Target/Pathway | Finding | Reference |
| Prostate Cancer | LNCaP | Androgen Receptor (AR) | Evaluated for effects on AR expression and localization, and secretion of prostate-specific antigen (PSA). | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Structure Activity Relationship Sar and Derivative Studies of Isopentyl Caffeate
The biological activity of isopentyl caffeate and its derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, have been pivotal in understanding and optimizing the therapeutic potential of this class of compounds. Research has primarily focused on the influence of the alkyl ester chain and the substitution patterns on the aromatic ring.
Formulation and Delivery System Research for Academic Applications of Isopentyl Caffeate
Challenges in Research Applications Due to Physicochemical Characteristics
Isopentyl caffeate, a bioactive ester derived from caffeic acid, presents significant challenges for researchers in academic settings due to its inherent physicochemical properties. nanomedicine-rj.comrsc.org The primary obstacle is its low aqueous solubility, a consequence of its hydrophobic nature. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxdovepress.comresearchgate.netuminho.pt This poor solubility limits its bioavailability in experimental models, making it difficult to achieve desired concentrations for in vitro and in vivo studies. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.netuminho.pt
The compound is characterized as a gray crystalline solid with a molar mass of 250.29 g/mol . nanomedicine-rj.comrsc.org Its hydrophobic character is a major hurdle that restricts its use in clinical research settings. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.box Furthermore, the degradation of complex derivatives like this compound under certain conditions, such as in digestive process simulations, can lead to the formation of simpler compounds, which may confound experimental results. mdpi.com The inherent properties of this compound necessitate the development of advanced formulation strategies to enhance its solubility and stability for reliable and reproducible research outcomes. researchgate.net
Strategies for Enhancing Research Bioavailability and Dissolution
To overcome the limitations imposed by this compound's low water solubility, researchers have explored various strategies to improve its dissolution rate and bioavailability for academic applications. nanomedicine-rj.comrsc.orgmdpi.com These approaches primarily focus on encapsulating the molecule within a carrier system to modify its physicochemical properties without altering its intrinsic biological activity.
Inclusion Complexation with Cyclodextrins (e.g., β-Cyclodextrin)
A prominent strategy for enhancing the solubility of this compound is through inclusion complexation with cyclodextrins, particularly β-cyclodextrin. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.netuminho.ptmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which allows them to encapsulate poorly water-soluble molecules like this compound. nanomedicine-rj.comnih.gov This encapsulation can lead to a significant improvement in the compound's solubility and dissolution rate. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.netmdpi.commdpi.com
The synthesis of this compound:β-cyclodextrin (ICaf:β-CD) inclusion complexes has been investigated using several methods to determine the most efficient approach for research applications. The most common methods explored are physical mixture (PM), kneading (KN), and co-evaporation (CO). nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.net These methods have been tested with varying molar ratios of this compound to β-cyclodextrin, including 0.25:1, 1:1, and 2:1. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.net
Characterization of the resulting complexes is crucial to confirm the successful inclusion of this compound within the β-cyclodextrin cavity. A variety of analytical techniques are employed for this purpose, including:
Thermal Analysis (Differential Scanning Calorimetry - DSC): DSC is used to observe changes in the melting point of this compound upon complexation. A reduction or disappearance of the melting peak of the guest molecule is indicative of successful inclusion. rsc.org For instance, the melting peak of this compound, typically observed between 127.63–133.77 °C, is reduced in the complex. rsc.org
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy helps to identify interactions between this compound and β-cyclodextrin by observing shifts in the characteristic absorption bands of the individual molecules. nanomedicine-rj.comrsc.orgscispace.commdpi.com
Scanning Electron Microscopy (SEM): SEM provides morphological information, revealing changes in the surface and shape of the particles upon complexation. Pure this compound appears as an irregular surface, while β-cyclodextrin has a defined parallelogram shape. The inclusion complex, particularly when prepared by co-evaporation, shows an amorphous, granular appearance with a porous surface. rsc.org
Molecular Docking: This computational technique simulates the interaction between this compound and β-cyclodextrin at a molecular level, predicting the most stable conformation of the inclusion complex. nanomedicine-rj.comscispace.commdpi.com
Research has shown that the co-evaporation method using a 1:1 molar ratio of this compound to β-cyclodextrin results in the most efficient complexation. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.netmdpi.com
Table 1: Synthesis Methods for this compound:β-Cyclodextrin Inclusion Complexes
| Method | Molar Ratios (ICaf:β-CD) | Outcome |
|---|---|---|
| Physical Mixture (PM) | 0.25:1, 1:1, 2:1 | Less efficient complexation compared to other methods. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.net |
| Kneading (KN) | 0.25:1, 1:1, 2:1 | Moderate complexation efficiency. nanomedicine-rj.comrsc.orgmdpi.comscispace.comsci-hub.boxresearchgate.net |
The formation of an inclusion complex with β-cyclodextrin has a significant positive impact on the in vitro research outcomes of this compound, primarily by enhancing its solubility and biological activity.
A solubility assay demonstrated a marked improvement in the solubility profile of the this compound:β-cyclodextrin complex prepared by co-evaporation at a 1:1 molar ratio compared to the pure compound. nanomedicine-rj.comrsc.orgmdpi.comscispace.commdpi.com In dissolution studies, the complex showed approximately 70% release of this compound within the first 5 minutes, reaching nearly 100% release within 180 minutes. In contrast, pure this compound exhibited less than 20% dissolution in the same timeframe. mdpi.com
This enhanced solubility translates to improved performance in in vitro biological assays. For example, in studies against Leishmania species, the this compound:β-cyclodextrin complex demonstrated potent activity. nanomedicine-rj.comrsc.orgmdpi.comscispace.commdpi.com
Table 2: In Vitro Activity of this compound:β-Cyclodextrin Complex
| Organism | Formulation | IC50 (µg/mL) |
|---|---|---|
| Leishmania amazonensis (promastigotes) | ICaf:β-CD (CO, 1:1) | 3.8 nanomedicine-rj.comrsc.orgmdpi.comscispace.commdpi.com |
These findings highlight the potential of β-cyclodextrin inclusion complexes to facilitate more accurate and effective in vitro investigations of this compound.
Synthesis and Characterization of Inclusion Complexes for Research Purposes
Development of Advanced Delivery Systems for Controlled Release in Experimental Models
Beyond cyclodextrin (B1172386) complexation, the development of other advanced delivery systems is an active area of research for enhancing the therapeutic potential of hydrophobic compounds like this compound. While specific studies on this compound in these systems are limited, research on structurally similar caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), provides valuable insights into the potential of these technologies for controlled release in experimental models. nanomedicine-rj.com
These advanced delivery systems aim to improve solubility, protect the compound from degradation, and provide sustained or targeted release. Some promising systems include:
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate CAPE, resulting in nanoparticles with a size range of 187-220 nm. nanomedicine-rj.com These nanoparticles have been shown to improve the solubility of CAPE and provide a sustained release profile, with an initial burst release followed by a prolonged release over 36 hours. nanomedicine-rj.com Another approach involves the use of self-assembled rice peptide nanoparticles to encapsulate CAPE, enhancing its water solubility and stability. mdpi.com
Lipid-Based Nanoparticles: Liposomes and nanostructured lipid carriers are other potential delivery systems. nih.gov Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate both hydrophobic and hydrophilic compounds, offering a versatile platform for drug delivery. nih.govmdpi.com
Polymeric Micelles: Polymeric micelles, formed from amphiphilic block copolymers, can encapsulate hydrophobic drugs in their core. researchgate.net These systems can improve the solubility and stability of the encapsulated compound.
Hydrogels: Hydrogels are three-dimensional polymer networks that can be designed for the controlled release of hydrophobic drugs. mdpi.com They can be formulated to respond to specific stimuli, such as pH or temperature, allowing for targeted drug delivery. mdpi.com
Natural Polymers: Polysaccharides such as inulin, pectin, sodium alginate, and chitosan (B1678972) are being explored for the targeted delivery of phenolic compounds. mdpi.com These polymers can protect the encapsulated compounds in the upper gastrointestinal tract and allow for their release in the lower intestine through degradation by the gut microbiota. mdpi.com
The application of these advanced delivery systems to this compound could significantly enhance its utility in academic research by providing better control over its release and improving its bioavailability in experimental models. Further research is warranted to explore these possibilities and develop optimized formulations of this compound for a range of research applications.
Advanced Research Methodologies and Analytical Approaches for Isopentyl Caffeate Studies
Spectroscopic and Thermal Characterization Techniques in Compound Research
The structural integrity and thermal stability of isopentyl caffeate are fundamental to understanding its behavior and potential applications. Various spectroscopic and thermal analysis techniques are employed for its characterization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of this compound. 1H and 13C NMR analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its identity and purity. uea.ac.uk For instance, 1H NMR spectra of this compound show characteristic signals corresponding to its aromatic and aliphatic protons, while 13C NMR spectra reveal the carbon skeleton of the compound. uea.ac.uk
Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to O-H, C=O (ester), and C=C (aromatic ring) stretching vibrations, which confirms the presence of these key chemical moieties. mdpi.comresearchgate.net When complexed with other molecules, such as β-cyclodextrin, shifts in these bands can indicate the formation of inclusion complexes. mdpi.comresearchgate.net
Mass Spectrometry (MS) , often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is crucial for determining the molecular weight and fragmentation pattern of this compound. nih.govtjnpr.org This information corroborates the compound's structure and can be used to identify it in complex mixtures like propolis extracts. nih.govtjnpr.org
Thermal Analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , are employed to assess the thermal properties of this compound, such as its melting point and thermal stability. mdpi.comnih.gov DSC thermograms show a distinct endothermic peak corresponding to the melting of the crystalline solid. mdpi.com TGA provides information on the compound's decomposition temperature and mass loss as a function of temperature, which is critical for understanding its stability under various conditions. researchgate.netmdpi.com
Table 1: Spectroscopic and Thermal Analysis Data for this compound
| Technique | Observation | Reference |
|---|---|---|
| 1H NMR (200 MHz, DMSO-d6) | δ (ppm) 7.46 (d, J = 15.9 Hz, 1H), 7.11-6.92 (m, 2H), 6.76 (d, J = 7.9 Hz, 1H), 6.25 (d, J = 15.9 Hz, 1H), 4.13 (t, J = 6.7 Hz, 2H), 1.81-1.39 (m, 3H), 0.90 (d, J = 6.4 Hz, 6H) | uea.ac.uk |
| 13C NMR (50 MHz, DMSO-d6) | δ (ppm) 166.6, 148.4, 145.6, 145.0, 125.5, 121.4, 115.8, 114.8, 114.8, 62.2, 37.1, 24.7, 22.4 | uea.ac.uk |
| FTIR (cm-1) | Bands between 1600 and 1450 cm-1 due to the C=C bond of the aromatic ring. | mdpi.com |
| Differential Scanning Calorimetry (DSC) | Melting peak between 127.63–133.77 °C. | mdpi.com |
Advanced Microscopy Techniques for Cellular and Subcellular Investigation
To understand the biological effects of this compound at a cellular level, advanced microscopy techniques are indispensable. These methods allow for the visualization of morphological changes and the subcellular localization of the compound's effects. nih.govnih.gov
Scanning Electron Microscopy (SEM) offers high-resolution imaging of the surface topography of cells. In studies involving this compound, SEM has been used to observe detailed ultrastructural changes. nih.govresearchgate.net For instance, SEM micrographs of Leishmania promastigotes treated with the compound have shown the formation of blebs on the plasma membrane. nih.gov When studying inclusion complexes of this compound with β-cyclodextrin, SEM reveals changes in the surface morphology from a crystalline structure to an amorphous, granular, and porous surface, indicating successful complexation. mdpi.comresearchgate.net
Flow Cytometry for Quantitative Cellular Pathway Analysis
Flow cytometry is a powerful technique for the quantitative analysis of cellular processes in response to treatment with this compound. It allows for the rapid analysis of large cell populations to assess parameters such as cell viability, cell cycle progression, and the induction of apoptosis or necrosis. mdpi.comuminho.pt
In studies investigating the antiparasitic activity of this compound and its derivatives, flow cytometry has been instrumental. For example, it has been used to demonstrate an increase in the percentage of cells labeled with 7-aminoactinomycin D (7-AAD), indicating a loss of plasma membrane integrity and cell death by necrosis. researchgate.netresearchgate.net Furthermore, flow cytometry assays using fluorescent probes like rhodamine 123 can reveal a loss of mitochondrial membrane potential, a key event in certain cell death pathways. mdpi.comresearchgate.net This technique can also quantify the production of reactive oxygen species (ROS), providing insights into the role of oxidative stress in the compound's mechanism of action. researchgate.net
Computational Chemistry and Bioinformatics in Target Identification and Mechanism Prediction
Computational approaches are increasingly vital in modern drug discovery and development, offering predictive insights into the molecular interactions and potential mechanisms of action of compounds like this compound. mdpi.comsci-hub.box
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.box In the context of this compound research, molecular docking has been employed to predict its binding modes with potential biological targets. mdpi.comnih.gov For example, docking studies have been used to investigate the interaction of this compound with enzymes like Leishmania donovani sterol methyltransferase (LdSMT) and gp63 (leishmanolysin), providing hypotheses about its mechanism of action. researchgate.netcolab.ws It has also been used to model the inclusion of this compound within the cavity of β-cyclodextrin, suggesting that hydroxyl and oxygen groups are involved in hydrogen bonding, which helps to explain the increased solubility and stability of the complex. mdpi.comsci-hub.box
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. x-mol.netuea.ac.uk These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to calculate the binding free energy. In studies of related compounds, MD simulations have been used to analyze the stability of ligand-protein complexes and to identify key residues involved in the interaction. researchgate.netmdpi.com For instance, MD simulations of a p-coumaric acid derivative with trypanosomal enzymes revealed the importance of hydrogen bonds and hydrophobic interactions for binding. mdpi.com Similar approaches could be applied to this compound to further refine the understanding of its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua While specific QSAR studies focusing solely on this compound are not extensively documented, the principles of QSAR are relevant to understanding how structural modifications of caffeic acid esters influence their activity. For example, studies on various caffeic acid esters have shown that the lipophilicity of the ester side chain can significantly impact their biological effects. mdpi.com QSAR models could be developed for a series of caffeic acid esters, including this compound, to predict the activity of new derivatives and to guide the design of more potent compounds.
Compound Index
Table 3: List of Compounds
| Compound Name |
|---|
| 7-aminoactinomycin D (7-AAD) |
| β-cyclodextrin |
| Caffeic acid |
| This compound |
| p-coumaric acid |
| Rhodamine 123 |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Screening
In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic and toxicological profile is paramount. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models have emerged as indispensable tools for rapidly screening large libraries of chemical compounds, offering a time- and cost-effective alternative to traditional in vitro and in vivo methods. nih.gov These computational approaches utilize a compound's chemical structure to forecast its ADMET properties, thereby facilitating the early identification of candidates with favorable drug-like characteristics and flagging those with potential liabilities. nih.govnih.gov For this compound, various in silico studies have been conducted to assess its potential as a therapeutic agent.
One of the primary considerations in drug development is a compound's "drug-likeness," which is often initially assessed using frameworks like Lipinski's Rule of Five. In silico analyses have shown that this compound generally adheres to these rules, suggesting good oral bioavailability. colab.ws Studies utilizing software such as SwissADME and PreADMET have predicted favorable pharmacokinetic properties for this compound, including good lipophilicity, which is crucial for membrane permeability and subsequent absorption. researchgate.netresearchgate.net
The prediction of a compound's absorption is a critical component of ADMET screening. For this compound, in silico models have indicated high intestinal absorption in humans (HIA+). researchgate.net Furthermore, its permeability has been assessed using models such as Caco-2 cell permeability, with predictions suggesting good permeability. researchgate.net The Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) is another predictive model that has been applied to this compound, indicating good gastrointestinal absorption. researchgate.net
Distribution characteristics, such as the ability to cross the blood-brain barrier (BBB), are also evaluated. For this compound, predictions suggest it is a non-substrate of P-glycoprotein, a key efflux transporter at the BBB, yet it is generally predicted to be poorly distributed to the brain. mdpi.commdpi.com
Metabolic stability and potential interactions with cytochrome P450 (CYP) enzymes are significant aspects of ADMET prediction. In silico models have suggested that this compound is not likely to be a potent inhibitor of major CYP enzymes, which is a desirable characteristic for a drug candidate as it reduces the risk of drug-drug interactions. mdpi.com
Toxicity is a major cause of drug attrition. In silico toxicology models play a crucial role in the early identification of potential risks. For this compound, computational predictions have generally indicated a low risk of toxicity. researchgate.net It has been predicted to be non-mutagenic and non-carcinogenic. researchgate.net Furthermore, the risk of cardiac toxicity has been assessed as low. researchgate.net While some models have indicated potential for skin sensitization and eye irritation, severe toxic effects are generally not predicted. dergipark.org.tr
The collective data from these in silico ADMET predictions suggest that this compound possesses a promising pharmacokinetic and safety profile, supporting its further investigation as a potential therapeutic agent. These computational findings provide a strong rationale for progressing to more definitive in vitro and in vivo studies.
Table 1: Predicted ADMET Properties of this compound This table is interactive. You can sort and filter the data by clicking on the column headers.
| ADMET Property | Prediction Tool/Model | Predicted Outcome for this compound | Reference |
|---|---|---|---|
| Absorption | |||
| Lipinski's Rule of Five | SwissADME | Compliant | colab.ws |
| Lipophilicity | SwissADME, PreADMET | Good | researchgate.netresearchgate.net |
| Human Intestinal Absorption (HIA) | admetSAR | HIA+ (High) | researchgate.net |
| Caco-2 Permeability | admetSAR | Caco-2+ (Good) | researchgate.net |
| Gastrointestinal Absorption | BOILED-Egg model | Good | researchgate.net |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | admetSAR | BBB- (Poor) | researchgate.net |
| P-glycoprotein Substrate | pkCSM | No | mdpi.com |
| Metabolism | |||
| Cytochrome P450 Inhibition | pkCSM | Not a significant inhibitor | mdpi.com |
| Toxicity | |||
| Mutagenicity | admetSAR | Non-mutagenic | researchgate.net |
| Carcinogenicity | admetSAR | Non-carcinogenic | researchgate.net |
| Cardiac Toxicity (hERG inhibition) | PreADMET | Low risk | researchgate.net |
| Skin Sensitization | ADMETLab 2.0 | Potential for sensitization | dergipark.org.tr |
| Eye Irritation | ADMETLab 2.0 | Potential for irritation | dergipark.org.tr |
Future Directions and Emerging Research Avenues for Isopentyl Caffeate
Exploration of Novel Therapeutic Targets and Pathways in Neglected Tropical Diseases
Isopentyl caffeate has shown considerable promise against several pathogens responsible for Neglected Tropical Diseases (NTDs), including species of Leishmania and Trypanosoma. explorationpub.commdpi.com Initial research has confirmed its efficacy in inhibiting the growth of these parasites, but the precise molecular mechanisms and intracellular targets remain largely uncharacterized. explorationpub.comuea.ac.uk
Future research must prioritize the identification of these specific targets. While early investigations explored possibilities such as cysteine protease inhibition in Trypanosoma brucei, studies have indicated that the trypanocidal activity of this compound is not directly linked to the inhibition of the T. brucei cathepsin L-like cysteine protease (TbCATL). uea.ac.ukbenthamscience.com This finding suggests that the compound acts on alternative or multiple pathways within the parasite.
Research efforts should now be directed towards:
Target Deconvolution Studies: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening to isolate and identify the specific proteins or enzymes within the parasite that directly bind to this compound.
Pathway Analysis: Investigating the downstream effects of this compound on critical parasite metabolic and signaling pathways. This includes exploring its impact on processes like glycolysis, lipid metabolism, redox homeostasis, and cell cycle regulation, which are essential for parasite survival.
Comparative Genomics and Proteomics: Analyzing the differential response to this compound across various species and life-cycle stages (e.g., promastigotes vs. amastigotes in Leishmania) to uncover species-specific vulnerabilities and conserved mechanisms of action. explorationpub.comnih.gov
Studies have already demonstrated its activity against both cutaneous (Leishmania amazonensis) and visceral (Leishmania chagasi) forms of leishmaniasis, as well as against Trypanosoma brucei, the causative agent of African trypanosomiasis. explorationpub.commdpi.comuea.ac.uk
| Pathogen | Form/Stage | Bioactivity Metric | Value | Reference |
| Leishmania amazonensis | Promastigotes | IC₅₀ | 3.8 µg/mL | dntb.gov.ua |
| Leishmania chagasi | Promastigotes | IC₅₀ | 2.7 µg/mL | dntb.gov.ua |
| Trypanosoma brucei | Bloodstream forms | GI₅₀ | 0.31 µg/mL (1.24 µM) | uea.ac.uk |
| Activity measured for this compound complexed with β-cyclodextrin. |
Elucidating these novel targets and pathways will not only clarify the compound's mode of action but also pave the way for designing more potent and selective derivatives for treating these devastating diseases.
Synergistic Research with Other Bioactive Compounds
The principle of synergistic interaction, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a promising strategy for enhancing the therapeutic potential of this compound. This is particularly relevant as this compound is a natural constituent of propolis, a resinous mixture produced by honeybees that contains a rich diversity of bioactive molecules. nih.govpasteur.ac.ir
Future research should systematically investigate the synergistic potential of this compound with:
Other Natural Products: Co-administration of this compound with other compounds found in propolis, such as flavonoids (e.g., pinocembrin, chrysin, galangin) and other phenolic acid esters. nih.govpasteur.ac.ir These compounds may act on different targets or pathways, potentially leading to a multi-pronged attack on pathogens and reducing the likelihood of resistance development.
Conventional Antimicrobial Drugs: Combining this compound with established first- or second-line drugs for NTDs, such as amphotericin B or miltefosine (B1683995) for leishmaniasis. explorationpub.comnih.gov Such combinations could allow for lower doses of the conventional drugs, thereby reducing their associated toxicity and side effects while maintaining or even improving therapeutic efficacy.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic view of the biological impact of this compound, future research must move beyond single-target analysis and embrace systems-level approaches. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for building a comprehensive picture of the compound's mechanism of action. mdpi.comyoutube.comnih.gov
A proposed research workflow would involve:
Treating target cells or organisms (e.g., Leishmania parasites) with this compound.
Performing parallel multi-omics analyses on treated versus untreated control groups.
Analyzing the resulting datasets to identify global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). youtube.com
Integrating these datasets using computational pipelines to construct regulatory networks that connect molecular changes to phenotypic outcomes. nih.gov
This approach can reveal entire pathways that are perturbed by the compound, identify key regulatory hubs, and uncover potential mechanisms of off-target effects or resistance. mdpi.com For instance, transcriptomic analysis of Leishmania treated with this compound could reveal the upregulation of stress response genes or the downregulation of genes essential for infectivity, providing unbiased clues to its mode of action that can then be validated experimentally. mdpi.com Such a data-rich approach is essential for moving from simply knowing a compound is active to understanding precisely how it works on a global cellular scale.
Development of High-Throughput Screening Methodologies for Derivative Discovery
While this compound itself is a promising lead compound, its therapeutic potential can be further optimized through medicinal chemistry efforts to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. uea.ac.ukresearchgate.net The development and application of high-throughput screening (HTS) methodologies are crucial for accelerating this discovery process. uea.ac.ukresearchgate.net
Future directions in this area include:
Automated Bioactivity Assays: Designing robust, miniaturized, and automated assays to rapidly screen large libraries of newly synthesized this compound analogs. For anti-leishmanial screening, this could involve fluorescence-based assays to measure parasite viability in 384-well or 1536-well plates. uea.ac.uk
In Silico Pre-screening: Utilizing computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to pre-screen virtual libraries of derivatives. sci-hub.box This allows researchers to prioritize the synthesis of compounds with the highest predicted activity against a known or hypothesized target, making the subsequent HTS process more efficient and cost-effective.
Combinatorial Chemistry: Synthesizing focused libraries of this compound derivatives by systematically modifying different parts of the molecule, such as the alkyl chain and the substitutions on the aromatic ring. uea.ac.ukmdpi.com Research has shown that the length and structure of the alkyl chain on caffeic acid esters can significantly influence their biological activity. mdpi.commdpi.com HTS can then be used to rapidly identify the most effective modifications from these libraries.
By combining rational design, combinatorial synthesis, and HTS, researchers can efficiently explore the chemical space around the this compound scaffold to identify next-generation compounds with superior therapeutic profiles. researchgate.net
Application of this compound in Novel Biomaterial and Nanotechnology Research Contexts
A significant challenge for the clinical application of this compound is its hydrophobic nature, which leads to poor aqueous solubility and limited bioavailability. explorationpub.comnih.gov Nanotechnology and biomaterial science offer innovative solutions to overcome these limitations.
A key area of emerging research is the encapsulation of this compound into nanodelivery systems. One successful example is the development of an inclusion complex of this compound with β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. nih.govsci-hub.box This complexation has been shown to significantly improve the solubility of this compound while preserving or even enhancing its anti-leishmanial activity. nih.govdntb.gov.ua
| Formulation | Preparation Method | Molar Ratio (ICaf:β-CD) | Result | Reference |
| This compound: β-Cyclodextrin Inclusion Complex | Co-evaporation (CO) | 1:1 | Best complexation efficiency and improved solubility profile compared to pure compound. | nih.govdntb.gov.ua |
Future research should expand on this success by exploring:
Alternative Nanocarriers: Investigating other delivery platforms such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles to encapsulate this compound. mdpi.com These systems can further improve bioavailability, offer controlled release, and potentially target the drug to specific sites of infection, such as macrophages infected with Leishmania. mdpi.comcapes.gov.br
Functionalized Biomaterials: Incorporating this compound into functional biomaterials like hydrogels or wound dressings for topical applications. This could be particularly relevant for treating cutaneous leishmaniasis, where localized delivery to the skin lesion is desired.
Surface-Modified Nanoparticles: Developing nanoparticles with surface modifications (e.g., positive surface charges) that enhance their uptake by phagocytic cells, which are the primary host cells for Leishmania parasites. mdpi.com
By integrating this compound into advanced biomaterials and nanotechnologies, researchers can address its physicochemical shortcomings and unlock its full therapeutic potential for clinical applications. orcid.org
Q & A
Q. What statistical approaches are recommended for analyzing ICaf's dose-response curves?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism. Report Hill slopes and R² values. For non-monotonic responses, apply Akaike information criterion (AIC) to compare sigmoidal vs. biphasic models. Include replicates (n ≥ 3) and report geometric mean IC50 with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
